molecular formula C15H18BrN3O2S B14168896 1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine CAS No. 334506-25-1

1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine

Cat. No.: B14168896
CAS No.: 334506-25-1
M. Wt: 384.3 g/mol
InChI Key: SDPWANAOAUDRFV-UHFFFAOYSA-N
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Description

1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine is a complex heterocyclic compound. It features a unique structure that combines elements of pyridine, morpholine, and isothiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine typically involves multi-step organic reactionsThe bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis often involves the use of advanced organic synthesis techniques and purification methods such as column chromatography.

Chemical Reactions Analysis

1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the isothiazole ring.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include bromine, NBS, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The isothiazole ring is particularly important for its biological activity, as it can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine include other isothiazole and pyrano[4,3-d]pyridine derivatives. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their biological activities and chemical reactivity. Examples of similar compounds include:

These compounds highlight the diversity within this class of heterocycles and underscore the importance of specific structural features in determining their properties and applications.

Properties

CAS No.

334506-25-1

Molecular Formula

C15H18BrN3O2S

Molecular Weight

384.3 g/mol

IUPAC Name

3-bromo-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-4,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene

InChI

InChI=1S/C15H18BrN3O2S/c1-15(2)7-9-10(8-21-15)13(19-3-5-20-6-4-19)17-14-11(9)12(16)18-22-14/h3-8H2,1-2H3

InChI Key

SDPWANAOAUDRFV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C(=NS3)Br)N4CCOCC4)C

Origin of Product

United States

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